![molecular formula C13H9N5O3 B14546951 1-[2-(4-Nitro-1H-pyrazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 62078-45-9](/img/structure/B14546951.png)
1-[2-(4-Nitro-1H-pyrazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Nitro-1H-pyrazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one is a complex organic compound featuring a naphthalene core substituted with a hydrazinylidene group linked to a nitro-substituted pyrazole ring
Preparation Methods
The synthesis of 1-[2-(4-Nitro-1H-pyrazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling Reaction: The nitrated pyrazole is coupled with a naphthalene derivative through a hydrazinylidene linkage. This step often involves the use of coupling agents such as carbodiimides or phosphonium salts to facilitate the formation of the hydrazone bond.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-[2-(4-Nitro-1H-pyrazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include acidic or basic media, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(4-Nitro-1H-pyrazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of advanced materials, including dyes, pigments, and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Nitro-1H-pyrazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The hydrazinylidene linkage may also play a role in binding to biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
1-[2-(4-Nitro-1H-pyrazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one can be compared with similar compounds such as:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound also features a nitro-substituted pyrazole ring but differs in its overall structure and functional groups.
N-(1H-Pyrazol-5-yl)nicotinamide derivatives: These compounds share the pyrazole core but have different substituents and applications.
The uniqueness of this compound lies in its specific structural arrangement and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62078-45-9 |
|---|---|
Molecular Formula |
C13H9N5O3 |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
1-[(4-nitro-1H-pyrazol-5-yl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C13H9N5O3/c19-11-6-5-8-3-1-2-4-9(8)12(11)15-17-13-10(18(20)21)7-14-16-13/h1-7,19H,(H,14,16) |
InChI Key |
ARABOSRMEROVFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=NN3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopentanone, 2,5-bis[(3,5-dibromo-2-hydroxyphenyl)methylene]-](/img/structure/B14546891.png)
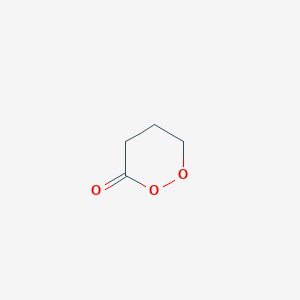
![N,2-Dimethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B14546909.png)
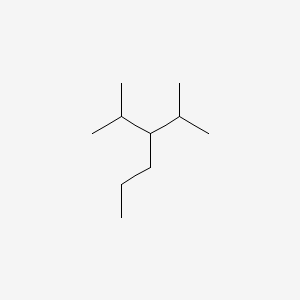
![1-Phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline](/img/structure/B14546913.png)
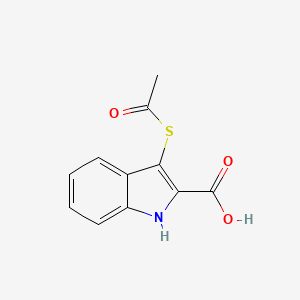
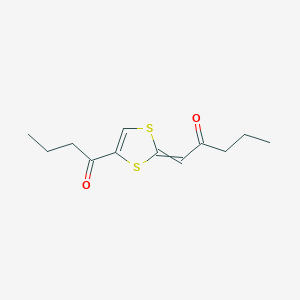
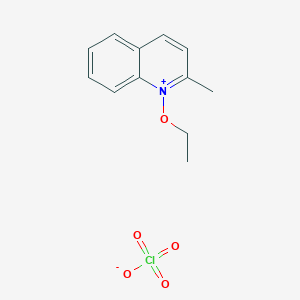
![Thieno[2,3-c][1,6]naphthyridin-6(5H)-one](/img/structure/B14546929.png)
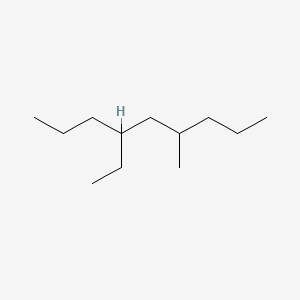
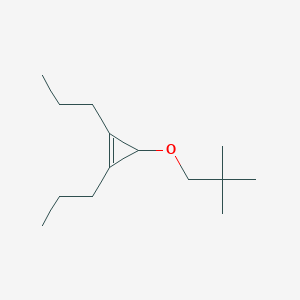
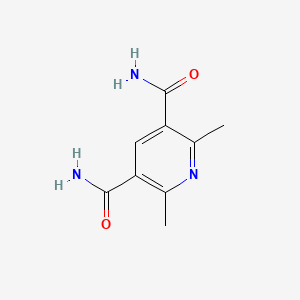
![N,N'-bis[[ethyl(dimethyl)silyl]methyl]hexane-1,6-diamine;phosphoric acid](/img/structure/B14546957.png)
![(Z)-3-hydroxy-2-[(2-hydroxyphenyl)diazenyl]-N-phenylbut-2-enamide](/img/structure/B14546962.png)
